molecular formula C11H13FO B13832750 Benzoyl fluoride, 2-(1,1-dimethylethyl)-

Benzoyl fluoride, 2-(1,1-dimethylethyl)-

Cat. No.: B13832750
M. Wt: 180.22 g/mol
InChI Key: GJMGCYOWCKRSSZ-UHFFFAOYSA-N
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Description

Benzoyl fluoride, 2-(1,1-dimethylethyl)- is an organic compound with the molecular formula C11H13FO and a molecular weight of 18022 It is a derivative of benzoyl fluoride, where the benzoyl group is substituted with a 2-(1,1-dimethylethyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoyl fluoride, 2-(1,1-dimethylethyl)- typically involves the reaction of benzoyl chloride with a suitable fluorinating agent in the presence of a catalyst. Common fluorinating agents include hydrogen fluoride or fluorine gas. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of benzoyl fluoride, 2-(1,1-dimethylethyl)- may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: Benzoyl fluoride, 2-(1,1-dimethylethyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Benzoyl fluoride, 2-(1,1-dimethylethyl)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of benzoyl fluoride, 2-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can form strong bonds with various substrates, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, resulting in diverse biological effects.

Comparison with Similar Compounds

    Benzoyl fluoride: The parent compound, which lacks the 2-(1,1-dimethylethyl) substitution.

    Benzoyl chloride: A related compound where the fluorine atom is replaced with a chlorine atom.

    2-(1,1-Dimethylethyl)benzene: A compound with a similar substitution pattern but lacking the benzoyl group.

Uniqueness: Benzoyl fluoride, 2-(1,1-dimethylethyl)- is unique due to the presence of both the benzoyl and 2-(1,1-dimethylethyl) groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with the similar compounds listed above.

Properties

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

IUPAC Name

2-tert-butylbenzoyl fluoride

InChI

InChI=1S/C11H13FO/c1-11(2,3)9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3

InChI Key

GJMGCYOWCKRSSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1C(=O)F

Origin of Product

United States

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